Cas no 1260671-35-9 (5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine)

5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a fused pyrrolopyridine core with a bromine substituent at the 5-position. This structure serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The bromine moiety enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its partially saturated pyrrole ring contributes to conformational stability while maintaining compatibility with diverse synthetic routes. The compound is valued for its balanced solubility profile, facilitating handling in organic solvents. Rigorous quality control ensures high purity, making it suitable for research applications in medicinal chemistry and material science.
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine structure
1260671-35-9 structure
Product Name:5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
CAS No:1260671-35-9
MF:C7H7BrN2
MW:199.047880411148
MDL:MFCD18250826
CID:1006619
PubChem ID:71819650
Update Time:2025-10-29

5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
    • 1H-Pyrrolo[3,2-b]pyridine, 5-bromo-2,3-dihydro-
    • EN300-246202
    • MFCD18250826
    • BS-14866
    • DB-062434
    • 1260671-35-9
    • C72057
    • SCHEMBL15676981
    • AKOS037648613
    • DTXSID20858585
    • CS-0099996
    • 5-BROMO-1H,2H,3H-PYRROLO[3,2-B]PYRIDINE
    • AB73732
    • MDL: MFCD18250826
    • Inchi: 1S/C7H7BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-2,9H,3-4H2
    • InChI Key: RJKVOWZLMOHIRM-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C2C(CCN2)=N1

Computed Properties

  • Exact Mass: 197.97926g/mol
  • Monoisotopic Mass: 197.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 24.9Ų

5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine Pricemore >>

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5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1260671-35-9)5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Order Number:A941339
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:38
Price ($):166.0/615.0
Email:sales@amadischem.com

Additional information on 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Recent Advances in the Study of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS: 1260671-35-9)

The compound 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS: 1260671-35-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic scaffold is particularly notable for its role as a building block in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. Recent studies have explored its utility in targeting various disease pathways, making it a compound of considerable interest to researchers.

One of the key areas of research involving 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is its incorporation into small-molecule inhibitors for protein kinases. Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The bromo-substituted pyrrolopyridine moiety has been shown to enhance binding affinity and selectivity in kinase inhibitors, as demonstrated in recent preclinical studies. For instance, derivatives of this compound have exhibited promising activity against specific kinases such as JAK2 and FLT3, which are relevant in hematologic malignancies.

In addition to its role in kinase inhibition, 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been investigated for its potential in modulating other biological targets. Recent publications highlight its use in the design of allosteric modulators for G-protein-coupled receptors (GPCRs), a class of targets with broad therapeutic implications. The compound's unique structural features allow for precise interactions with receptor binding sites, enabling the development of novel therapeutics with improved efficacy and reduced off-target effects.

Synthetic methodologies for 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine have also seen advancements. A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized route for its synthesis, emphasizing scalability and yield improvement. This progress is critical for facilitating its broader application in drug discovery programs. Furthermore, computational studies have provided insights into the compound's physicochemical properties, such as its solubility and metabolic stability, which are essential for its development as a drug candidate.

Looking ahead, the continued exploration of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine and its derivatives holds great promise. Ongoing research aims to expand its therapeutic applications, particularly in areas such as neurodegenerative diseases and infectious diseases. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications, addressing unmet medical needs. As such, this compound remains a focal point in the intersection of chemistry, biology, and medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1260671-35-9)5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
A941339
Purity:99%/99%
Quantity:250mg/1g
Price ($):166.0/615.0
Email